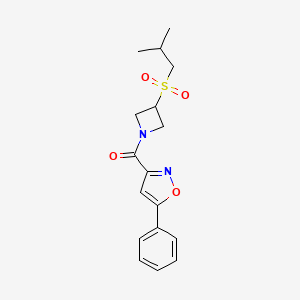

![molecular formula C5H6F2N2O B2571969 [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine CAS No. 1896928-61-2](/img/structure/B2571969.png)

[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

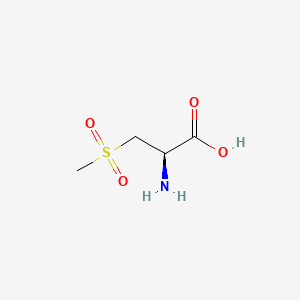

“[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine” is a chemical compound with the molecular formula C5H6F2N2O . It has a molecular weight of 148.11 . The compound is used in various research and development applications .

Synthesis Analysis

The synthesis of difluoromethylated products like “[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine” has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The InChI code for “[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine” is 1S/C5H6F2N2O.ClH/c6-5(7)4-3(1-8)9-2-10-4;/h2,5H,1,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

“[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine” is a compound with a molecular weight of 148.11 . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine, specifically quinoline and triazole derivatives, have been synthesized and show significant antimicrobial activities. These derivatives demonstrate moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential in addressing pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of various derivatives of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine. These include 1,3,4-oxadiazol derivatives, synthesized through different chemical reactions and characterized using spectroscopic techniques. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Shimoga, Shin, & Kim, 2018).

Catalysis and Chemical Reactions

The compound and its derivatives have been used in various catalytic and chemical reactions. For instance, quinazoline-based ruthenium complexes involving derivatives of [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine have been examined for their efficiency in transfer hydrogenation reactions, showing high conversions and turnovers (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Antidepressant-like Activity

One derivative, focusing on serotonin 5-HT1A receptor-biased agonists, demonstrated promising antidepressant-like activity. This compound exhibited robust stimulation of ERK1/2 phosphorylation and significant antidepressant-like efficacy in rat models, suggesting potential therapeutic applications in treating depression (Sniecikowska et al., 2019).

Cancer Research and Drug Development

Compounds derived from [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine have been explored for their potential in cancer research and drug development. These studies involve the synthesis of novel derivatives and testing their cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Ramazani et al., 2014).

Safety and Hazards

Future Directions

The field of difluoromethylation, including compounds like “[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine”, is a growing area of research . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name |

[5-(difluoromethyl)-1,2-oxazol-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2O/c6-5(7)4-1-3(2-8)9-10-4/h1,5H,2,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEHBKOSMJDFNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CN)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B2571896.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2571898.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)

![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)

![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide](/img/structure/B2571905.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2571908.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2571909.png)